

3,5-Dichlorobenzoic-d3 Acid physical properties

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Compound of Interest

Compound Name: 3,5-Dichlorobenzoic-d3 Acid

Cat. No.: B15295168

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An In-Depth Technical Guide on the Physical Properties of 3,5-Dichlorobenzoic-d3 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Dichlorobenzoic-d3 acid**, a deuterated analog of **3,5-Dichlorobenzoic** acid. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound.

Core Physical and Chemical Properties

3,5-Dichlorobenzoic-d3 acid is a stable, isotopically labeled form of 3,5-Dichlorobenzoic acid. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of **3,5-Dichlorobenzoic-d3 Acid** and **3,5-Dichlorobenzoic** Acid



Property	3,5-Dichlorobenzoic-d3 Acid	3,5-Dichlorobenzoic Acid
Molecular Formula	C7D3HCl2O2	C7H4Cl2O2[1]
Molecular Weight	194.03 g/mol [2]	191.01 g/mol [3][4][5][6]
CAS Number	1219803-99-2[2][7][8]	51-36-5[1][3][4]
Appearance	Solid[6]	White to off-white crystalline solid, powder, or flakes[1]
Melting Point	Not explicitly reported; expected to be similar to the non-deuterated form.	182-189 °C[3][9][10][11][12]
Boiling Point	Not explicitly reported; expected to be similar to the non-deuterated form.	273.68 - 300.00 °C[1][3]
Water Solubility	Not explicitly reported; expected to be sparingly soluble.	Sparingly soluble; 147.1 mg/L[1][3]
Solubility in Organic Solvents	Not explicitly reported; expected to be soluble.	Soluble in ethanol, acetone, and dichloromethane[1]
pKa (Predicted)	Not explicitly reported; expected to be similar to the non-deuterated form.	3.46 ± 0.10
Density	Not explicitly reported; expected to be similar to the non-deuterated form.	1.441 - 1.572 g/cm³[1][3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties and purity of **3,5-Dichlorobenzoic-d3 acid**.

Melting Point Determination (Capillary Method)



The melting point is a crucial indicator of purity.[4] A sharp melting range typically signifies a high-purity compound.

Methodology:

- A small, finely powdered sample of 3,5-Dichlorobenzoic-d3 acid is packed into a thinwalled capillary tube, sealed at one end.[7][13]
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[9]
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][7]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid compounds. For a solid like **3,5-Dichlorobenzoic-d3 acid**, this would be applicable if the compound is melted first, though distillation is a more common method for determining the boiling point of solids.[14][15]

Methodology:

- A small amount of the substance is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[16]
- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
- The apparatus is heated until a steady stream of bubbles emerges from the capillary tube. [16]
- The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]



Solubility Determination

Qualitative and quantitative methods can be employed to determine the solubility of **3,5- Dichlorobenzoic-d3 acid** in various solvents.

Methodology:

- Qualitative Assessment: A small, measured amount of the solute (e.g., 1-5 mg) is added to a
 test tube containing a specific volume of the solvent (e.g., 1 mL). The mixture is agitated, and
 the dissolution is observed.
- Quantitative Assessment: A saturated solution is prepared by adding an excess of the
 compound to a known volume of the solvent at a specific temperature. The solution is stirred
 until equilibrium is reached. The undissolved solid is then filtered, and the concentration of
 the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis
 spectroscopy or HPLC.

Purity Assessment

This method determines the purity of the carboxylic acid by neutralizing it with a standardized base.

Methodology:

- A precisely weighed sample of 3,5-Dichlorobenzoic-d3 acid is dissolved in a suitable solvent (e.g., ethanol-water mixture).
- A few drops of an appropriate indicator (e.g., phenolphthalein) are added to the solution.[17]
- The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide)
 of known concentration until the endpoint is reached, indicated by a persistent color change.
 [17]
- The purity of the acid is calculated based on the volume of the titrant used, its concentration, and the initial mass of the sample.

Gas chromatography can be used to assess the purity and identify any volatile impurities. Derivatization is often required for carboxylic acids to improve their volatility and



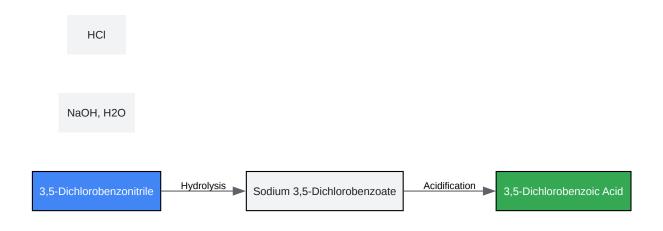
chromatographic behavior.

Methodology:

- The carboxylic acid is converted to a more volatile ester derivative (e.g., methyl or silyl ester).
- A sample of the derivatized solution is injected into a gas chromatograph equipped with a suitable column (e.g., a polar polyethylene glycol column) and a flame ionization detector (FID).
- The components of the sample are separated based on their boiling points and interactions with the stationary phase.
- The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizations Synthesis of 3,5-Dichlorobenzoic Acid

The non-deuterated analog, 3,5-Dichlorobenzoic acid, can be synthesized through various routes. One common method involves the hydrolysis of 3,5-dichlorobenzonitrile.[10]



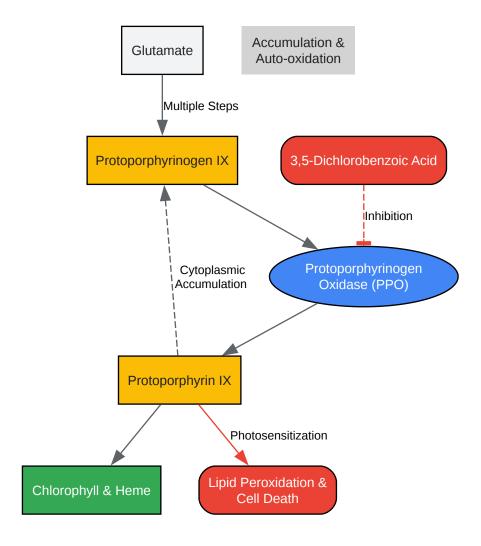
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Caption: Synthesis of 3,5-Dichlorobenzoic Acid via Hydrolysis.

Herbicidal Mode of Action

3,5-Dichlorobenzoic acid acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form the phototoxic protoporphyrin IX.[1][18]



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